N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused imidazo[1,2-b]pyrazole core linked to a thiophene-2-sulfonamide group via an ethyl spacer. The imidazo[1,2-b]pyrazole scaffold is known for its bioisosteric properties with purine derivatives, enhancing binding affinity and metabolic stability in drug design .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c16-19(17,11-2-1-9-18-11)13-5-6-14-7-8-15-10(14)3-4-12-15/h1-4,7-9,13H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOZICDCHVSEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene-2-sulfonamide group is then introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,2-b]pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is explored for its potential pharmacological properties. The imidazo[1,2-b]pyrazole moiety is known for its bioactivity, and the sulfonamide group is a common pharmacophore in many drugs. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in industrial applications.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can be categorized based on variations in the sulfonamide substituent, heterocyclic core, or linker groups. Below is a detailed comparison:
Core Heterocycle Modifications
*Estimated based on molecular formula.
Sulfonamide Group Variations
Research Findings and Implications
- Bioactivity : While explicit data for the target compound is unavailable, structurally related sulfonamides demonstrate inhibitory activity against enzymes like carbonic anhydrase and tyrosine kinases .
- Solubility vs. Lipophilicity : Thiophene-2-sulfonamide derivatives balance solubility (via sulfonamide) and membrane permeability (via aromatic rings), whereas dimethylbenzenesulfonamide analogs (e.g., ) prioritize lipophilicity for CNS penetration .
- Synthetic Challenges : Brominated or multi-heterocyclic analogs (e.g., ) require rigorous purification, limiting scalability compared to simpler derivatives like the target compound.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS #: 1797086-26-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₂N₄O₂S₂
- Molecular Weight : 296.4 g/mol
- Structure : The compound features an imidazo[1,2-b]pyrazole core linked to a thiophene sulfonamide moiety, which is crucial for its biological activity.
Pharmacological Activities
The compound exhibits a range of biological activities that are primarily attributed to its unique structural features. The following sections summarize the key pharmacological effects observed in various studies.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-b]pyrazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound show MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | S. aureus |
| 10 | Not specified | S. epidermidis |
Anticancer Activity
The imidazo[1,2-b]pyrazole scaffold has been associated with anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines:
- Cell Lines Tested : A549 (lung), H460 (lung), HT-29 (colon).
- IC₅₀ Values : Compounds exhibited IC₅₀ values in the range of 7.01 ± 0.60 μM to 14.31 ± 0.90 μM across different cancer cell lines .
| Cell Line | IC₅₀ (μM) | Activity |
|---|---|---|
| A549 | 7.01 ± 0.60 | Antitumor |
| H460 | 8.55 ± 0.35 | Antitumor |
| HT-29 | 14.31 ± 0.90 | Antitumor |
Anti-inflammatory and Other Activities
The compound's potential anti-inflammatory effects have also been noted in literature, with related pyrazole compounds demonstrating significant efficacy in reducing inflammation markers in various models . Furthermore, the imidazo[1,2-b]pyrazole derivatives are being explored for their roles in modulating signal transduction pathways involved in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity:
- Imidazo[1,2-b]pyrazole Core : Essential for binding to biological targets.
- Thiophene Sulfonamide Group : Enhances solubility and bioavailability while potentially interacting with specific receptors or enzymes.
Case Studies
Several studies have highlighted the effectiveness of compounds based on the imidazo[1,2-b]pyrazole scaffold:
- Antimicrobial Evaluation : A study reported that derivatives showed promising antimicrobial activity against resistant strains of bacteria, suggesting potential for clinical applications in treating infections .
- Anticancer Efficacy : Another research highlighted the ability of similar compounds to inhibit tumor growth in xenograft models, indicating their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide?
- Methodology : The compound can be synthesized via multi-step protocols. A sequential one-pot approach (Groebke–Blackburn–Bienaymé, GBB reaction) using ethyl 2-cyano-3-ethoxyacrylate derivatives under microwave-assisted conditions achieves moderate yields (54–79%) . Alternative methods involve coupling imidazo[1,2-b]pyrazole intermediates with thiophene-2-sulfonamide groups under palladium catalysis, requiring controlled temperatures (60–80°C) and inert atmospheres .
- Key Considerations : Optimize solvent choice (e.g., DMF or acetonitrile) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products.
Q. How is the structural characterization of this compound performed?
- Methodology : Use X-ray crystallography (SHELX software for refinement ) to resolve 3D conformation. Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm connectivity (e.g., imidazole protons at δ 7.2–8.5 ppm; thiophene-SO₂NH at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ≈ 365.08 g/mol) .
- Data Table :
| Technique | Key Peaks/Parameters |
|---|---|
| ¹H NMR | δ 7.8 (imidazole H), δ 3.3 (SO₂NH-CH₂) |
| X-ray | Crystallographic R-factor < 0.05 |
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (Kd). For cytotoxicity, use MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Key Considerations : Include positive controls (e.g., staurosporine for kinase inhibition) and validate solubility in DMSO/PBS mixtures.
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining stereochemical purity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., overalkylation) .
- Microwave Assistance : Use microwave irradiation (100–120°C, 20 min) to accelerate cyclization steps, improving yields by 15–20% .
Q. How can contradictions in reported biological activity data be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM for kinase X) may arise from assay conditions (e.g., ATP concentration, buffer pH).
- Methodology :
- Standardized Protocols : Replicate assays under identical conditions (e.g., 1 mM ATP, pH 7.4).
- Structural Analogs : Compare with derivatives (e.g., trifluoromethyl-substituted analogs in ) to identify SAR trends.
Q. What computational strategies predict target selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., ΔG < -8 kcal/mol suggests high affinity) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Data Table :
| Target Protein | Docking Score (ΔG, kcal/mol) | Experimental Kd (µM) |
|---|---|---|
| Kinase A | -9.2 | 1.5 ± 0.3 |
| Protease B | -7.1 | >10 |
Q. How to design SAR studies for optimizing pharmacokinetic properties?
- Methodology :
- LogP Optimization : Introduce polar groups (e.g., -OH, -OMe) to reduce LogP from 3.5 to 2.0, enhancing aqueous solubility .
- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes, t₁/₂ > 60 min) and identify metabolic soft spots via LC-MS/MS .
Data Interpretation and Contradictions
- Synthesis Yield Variability : Lower yields in one-pot methods vs. higher purity in stepwise protocols highlight trade-offs between efficiency and control.
- Biological Activity : Inconsistent IC₅₀ values may reflect differential cell permeability or off-target effects. Validate via orthogonal assays (e.g., thermal shift assays for target engagement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
